N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide
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Overview
Description
This compound is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a sulfonamide group, which are known to contribute to antibacterial activity . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Polymer Science
In polymer science, the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity demonstrates the application of related chemical structures in creating new materials. These polymers exhibit unique properties such as solubility and self-assembling capabilities, which could be useful in nanotechnology and materials science (Yokozawa et al., 2002).
Antimicrobial Agents
The synthesis of 2-phenylamino-thiazole derivatives has shown significant antimicrobial activity, particularly against Gram-positive strains. Some synthesized molecules were more potent than reference drugs, highlighting the potential for developing new antimicrobial agents from thiazole derivatives (Bikobo et al., 2017).
Anticancer Research
Research into pyrazole-sulfonamide derivatives has identified compounds with promising broad-spectrum antitumor activity. These findings are significant for the development of new anticancer drugs, especially for their selective effect against tumor cells, such as those derived from the rat brain (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Studies on benzamide derivatives with thiourea-substituted benzenesulfonamides have identified potent and selective inhibitors of human carbonic anhydrase, which is a critical target for treating conditions like glaucoma. These compounds demonstrate significant inhibition potential, which could be exploited in designing new therapeutic agents (Tuğrak et al., 2020).
Materials Science
In materials science, the development of fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles showcases the application of such compounds in creating materials with unique photophysical properties. These materials have potential uses in optoelectronics and as fluorescent markers (Zhang et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds have been tested for analgesic, anti-inflammatory, and antimicrobial activities .
Mode of Action
It is synthesized from 4-aryl-2-hydroxy-4-oxo-n-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine . The resulting compound is then treated with an equimolar amount of silver nitrate or sodium methoxide to produce the corresponding silver or sodium salts .
Biochemical Pathways
The compound’s sulfamoyl and pyrazole-3-carboxamide fragments are known to have antimicrobial effects .
Result of Action
The synthesized compounds, including N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide, have been tested for analgesic, anti-inflammatory, and antimicrobial activities .
Action Environment
It is known that the water solubility of similar compounds can be enhanced by the formation of sodium and silver salts .
properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S2/c18-17(19,20)12-3-1-2-11(10-12)15(24)22-13-4-6-14(7-5-13)28(25,26)23-16-21-8-9-27-16/h1-10H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXLXRSOVSDYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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